Cyclopropylamine

Overview

Description

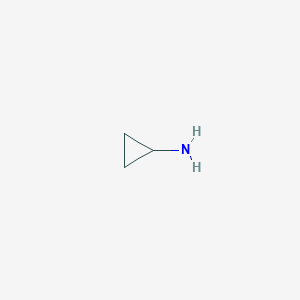

Cyclopropylamine (CPA), a strained three-membered cyclic amine, is a versatile compound with applications in medicinal chemistry, surface chemistry, and materials science. Its unique cyclopropane ring imparts significant reactivity and conformational rigidity, making it valuable in drug design (e.g., as a substructure in fluoroquinolones and LSD1 inhibitors) and as a bioactivating agent in surface grafting . The molecule exhibits distinct structural features, such as a C–N bond length of 1.428 Å and a C–C bond length of 1.520 Å, with a total dipole moment of 1.19 D, as determined by microwave spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropylamine can be synthesized through various methods. One common approach involves the reaction of cyclopropylcarbinol with ammonia in the presence of a dehydrating agent. Another method includes the reduction of cyclopropyl cyanide using lithium aluminum hydride .

Industrial Production Methods: In industrial settings, this compound is often produced via the Hoffmann rearrangement of cyclopropylcarboxamide. This process involves the treatment of cyclopropylcarboxamide with bromine and a strong base, such as sodium hydroxide, to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Cyclopropylamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to this compound oxide using oxidizing agents like hydrogen peroxide.

Reduction: It can be reduced to cyclopropylmethanamine using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, mild acidic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, polar aprotic solvents.

Major Products:

Oxidation: this compound oxide.

Reduction: Cyclopropylmethanamine.

Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Antibiotics

Cyclopropylamine is primarily recognized for its role as an intermediate in the synthesis of fluoroquinolone antibiotics, such as Ciprofloxacin , which is listed among the WHO's Essential Medicines. Other derivatives like Gatifloxacin , Moxifloxacin , and Garenoxacin also incorporate the cyclopropylamino moiety, enhancing their antibacterial properties .

1.2 Cancer Treatment

Recent studies have explored this compound derivatives as potential inhibitors of the human epidermal growth factor receptor (HER2), a critical target in breast cancer therapy. Molecular docking studies revealed that certain derivatives, such as N-cyclopropyl-4-methoxybenzamide , exhibit strong binding affinities, suggesting their potential as effective therapeutic agents against HER2-positive breast cancer .

Agrochemicals

This compound is utilized in the formulation of insecticides, particularly Cyromazine , which acts as a triazine insect growth regulator. This compound regulates insect growth by inhibiting chitin synthesis, making it an essential tool in pest control strategies .

Materials Science

3.1 Photocurable Adhesives

This compound has been investigated for its role in the development of UV-curable adhesives. These adhesives demonstrate unique properties such as rapid curing upon exposure to UV light, leading to strong bonding capabilities suitable for various applications in manufacturing and construction .

3.2 Molecularly Imprinted Polymers (MIPs)

In sensor technology, this compound has been employed for functionalizing quartz crystal microbalance (QCM) sensors. The combination of MIPs with QCM enhances sensitivity and specificity in detecting target compounds, showcasing this compound's utility in biosensing applications .

Chemical Synthesis

This compound serves as a building block in organic synthesis, particularly in the formation of complex molecules through various reactions:

- Intermolecular Reactions : Cyclopropylamines can participate in [3+2] cycloadditions and other transformations that yield valuable products for pharmaceutical development .

- Metal Complexes : It has been used to synthesize platinum complexes that exhibit interesting biochemical properties, further expanding its application scope .

Table 1: Key Applications of this compound

| Application Area | Specific Use | Notable Compounds/Products |

|---|---|---|

| Medicinal Chemistry | Synthesis of antibiotics | Ciprofloxacin, Gatifloxacin |

| Cancer treatment | N-cyclopropyl-4-methoxybenzamide | |

| Agrochemicals | Insecticides | Cyromazine |

| Materials Science | UV-curable adhesives | Various industrial adhesives |

| Sensor technology | Functionalized QCM sensors | |

| Chemical Synthesis | Organic synthesis | Platinum complexes |

Table 2: Binding Energies of this compound Derivatives Against HER2

| Compound | Binding Energy (kcal/mol) |

|---|---|

| N-cyclopropyl-4-methoxybenzamide (1C) | -5.86 |

| 3,4-dichloro-N-cyclopropylbenzamide (1E) | -5.50 |

| 2-chloro-N-cyclopropylbenzamide (1F) | -5.29 |

Case Studies

Case Study 1: Development of HER2 Inhibitors

A recent study utilized molecular docking to evaluate various cyclopropyl amine derivatives against HER2 receptors. The results indicated that these derivatives could serve as promising candidates for developing targeted therapies for breast cancer due to their enhanced binding affinities compared to traditional compounds .

Case Study 2: Application in Insect Growth Regulation

The application of this compound in synthesizing Cyromazine has been pivotal in agricultural practices to control pest populations effectively while minimizing environmental impact. The compound's mechanism involves disrupting chitin synthesis, which is crucial for insect development .

Mechanism of Action

Cyclopropylamine inactivates cytochrome P450 enzymes through a mechanism involving initial one-electron oxidation at the nitrogen atom, followed by scission of the cyclopropane ring. This leads to covalent modification of the enzyme, rendering it inactive. It is also a mechanism-based inhibitor of quinoprotein methylamine dehydrogenase from Paracoccus denitrificans .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Analysis

CPA’s strained ring system differentiates it from larger cyclic amines (e.g., cyclobutylamine, cyclopentylamine) and acyclic amines (e.g., isopropylamine). Key structural comparisons include:

| Compound | C–N Bond Length (Å) | C–C Bond Length (Å) | Dipole Moment (D) |

|---|---|---|---|

| Cyclopropylamine | 1.428 | 1.520 | 1.19 |

| Cyclobutylamine | ~1.450* | ~1.550* | ~1.30* |

| Isopropylamine | 1.470 | 1.530 | 1.30 |

*Data for cyclobutylamine estimated from analogous studies. Sources: .

CPA’s rigid conformation also influences its rotational energy barriers. For example, the energy barrier for C–N bond rotation in CPA is 4.5 kcal/mol at the B3LYP/6-311++G(d,p) level, significantly lower than that of bulkier amines like trans-CH₃CH=CHNH₂ (6.8 kcal/mol) .

Reactivity in Surface Grafting

CPA’s UV-grafted surfaces exhibit superior bioactivity compared to similar amine-based modifiers:

| Surface Modifier | Cell Viability (vs. Collagen) | Cytotoxicity | Key Application |

|---|---|---|---|

| CPA (UV-grafted) | 95% (MDA-MB-231) | Non-toxic | Enhanced cell adhesion |

| APTES | 80% (HEC1A) | Moderate toxicity | Limited universality |

| Poly-L-lysine | 75% (HEC1A) | High toxicity | Patchy cell adhesion |

CPA’s polymerization creates amine-rich surfaces that promote universal cell viability without organic solvents, unlike APTES and poly-L-lysine .

Biochemical and Pharmacological Comparisons

Enzyme Inhibition

CPA shows weaker inhibition of laccases compared to other amines:

| Inhibitor | Pa5930 Laccase Inhibition | Pp4816 Laccase Inhibition |

|---|---|---|

| CPA | <25% | <25% |

| Clorgyline | 50% | 30% |

| Pargyline | 45% | 25% |

CPA’s minimal inhibition suggests selectivity for non-enzymatic pathways, such as xenobiotic metabolism .

LSD1 Inhibition

CPA derivatives outperform propargylamine-based compounds in targeting LSD1 for cancer therapy:

| Compound | LSD1 IC₅₀ (nM) | Selectivity (vs. MAO-A/B) |

|---|---|---|

| CPA-Styrenyl Derivative | 12 | >100-fold |

| Propargylamine Derivative | 45 | 10-fold |

CPA’s cyclopropane ring enhances binding to LSD1’s active site, reducing off-target effects .

Metabolic and Toxicological Profiles

CPA’s cyclopropane ring is metabolically labile, generating reactive intermediates (e.g., α,β-unsaturated aldehydes) via CYP1A2 and myeloperoxidase oxidation. This contrasts with non-cyclic amines like ethylamine, which undergo simpler deamination:

| Compound | Metabolic Pathway | Reactive Intermediate | Toxicity Risk |

|---|---|---|---|

| CPA | CYP1A2/MPO oxidation | α,β-unsaturated aldehyde | Hepatotoxicity (e.g., Trovafloxacin) |

| Ethylamine | MAO-mediated deamination | Acetaldehyde | Low hepatotoxicity |

CPA’s intermediates form covalent adducts with hepatic proteins, explaining trovafloxacin’s hepatotoxicity .

Biological Activity

Cyclopropylamine (CPA) is a cyclic amine with significant biological activity and potential therapeutic applications. This article delves into the compound's biological properties, focusing on its anticancer activity, metabolic pathways, and antimicrobial efficacy, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a three-membered cyclopropyl ring attached to an amine group. Its unique structure influences its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted this compound's potential in cancer therapy. A notable study synthesized a series of this compound-containing cyanopyrimidine derivatives, evaluating their anticancer properties against 60 cancer cell lines. The findings indicated that certain derivatives exhibited potent activity, particularly against leukemia and lung cancer cell lines.

Key Findings:

- Potent Compounds : Compounds VIIb, VIIi, and VIIm showed IC values of 2.25 µM, 1.80 µM, and 6.08 µM, respectively, demonstrating significant inhibition of cancer cell growth while sparing normal cells (HEK-293) .

- LSD1 Inhibition : The same compounds also displayed strong inhibition of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy, indicating their dual mechanism of action .

| Compound | IC (µM) | Cell Line Tested | LSD1 Inhibition (%) |

|---|---|---|---|

| VIIb | 2.25 | MOLT-4 | 40 |

| VIIi | 1.80 | A549 | 40 |

| VIIm | 6.08 | HCT-116 | 40 |

Metabolic Pathways

This compound undergoes metabolic transformations primarily through cytochrome P450 enzymes. Research indicates that its oxidation can lead to the formation of reactive intermediates, which may contribute to hepatotoxicity in certain contexts . Understanding these metabolic pathways is crucial for evaluating the safety profile of this compound-based therapeutics.

Metabolic Insights:

- Reactive Metabolites : Studies have shown that this compound can be oxidized to reactive metabolites that may form covalent adducts with hepatic proteins, leading to tissue damage .

- Drug Interaction Potential : The compound's interaction with cytochrome P450 enzymes suggests potential drug-drug interactions that could affect the pharmacokinetics of co-administered medications .

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties. One study reported the synthesis of a thiazolidinone derivative containing this compound, which was evaluated for its antimicrobial efficacy against various bacterial strains.

Antimicrobial Efficacy:

- The synthesized compound demonstrated differential antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Minimum inhibitory concentrations (MICs) were determined, showing promising results compared to standard antibiotics like ciprofloxacin and clotrimazole .

| Compound Name | MIC (µM) | Activity Against |

|---|---|---|

| 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one | 752.13 | Candida albicans |

| Ciprofloxacin | 0.75 | Reference strain |

| Clotrimazole | 5.8 | Reference strain |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for cyclopropylamine in academic research?

this compound is synthesized via Curtius-type rearrangements, biocatalytic reductive amination, or cyclopropanation of alkenes. For example, imine reductases (IREDs) catalyze the reductive amination of cyclohexanone with this compound, achieving high yields (100% conversion at 750 mM substrate concentration) under fed-batch conditions . Traditional methods involve cyclopropane ring formation via Pd-mediated reactions or acid-catalyzed deprotection of intermediates (e.g., converting carbamates to amines using HCl) .

Q. How is the molecular structure of this compound characterized using spectroscopic and computational methods?

Q. What mechanisms underlie the isomerization and dissociation of this compound radical cations under electron ionization?

Ionized this compound undergoes structural rearrangement to distonic ions like (CHCHCHNH) or 1-aminopropene (CHCHCHNH), driven by low-energy 1,2-HCNH shifts (critical energy <10 kJ/mol). Dissociation involves H-atom loss, with RRKM modeling showing slow rates due to stabilization of intermediate structures. Thermochemical data include (CHCHCHNH_2$$^+) = 770 ± 10 kJ/mol .

Q. How do this compound derivatives interact with serotonin receptors, and what methodological approaches determine their affinity and selectivity?

Table 1: 5-HT Receptor Affinity of this compound Derivatives

| Compound | 5-HT2A (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2C (Ki, nM) |

|---|---|---|---|

| (−)-4 | 0.12 | 8.4 | 0.35 |

| (−)-5 | 0.15 | 9.1 | 0.40 |

| DOI (1a) | 0.72 | 590 | 1.5 |

Q. How does this compound contribute to hepatotoxicity via metabolic activation?

this compound moieties in drugs like trovafloxacin are oxidized by CYP1A2 or myeloperoxidase (MPO) to α,β-unsaturated aldehydes, forming reactive intermediates that covalently bind hepatic proteins. LC-MS/MS confirms adduct formation with glutathione (GSH), implicating this pathway in liver injury .

Q. What strategies improve enantiomeric resolution of this compound derivatives for pharmacological studies?

Chemical resolution of racemic mixtures employs chiral auxiliaries (e.g., dibenzoyltartaric acid) in non-protic solvents (e.g., acetone) to avoid ring-opening decomposition. A divergent synthesis approach resolves cyclopropane carboxylic acid precursors before bromination, achieving >90% enantiomeric purity .

Q. How do cyclopropylamines act as mechanism-based inhibitors of monoamine oxidases (MAOs)?

cis-2-Methoxycyclopropylamines irreversibly inhibit MAO-B (IC = 5 nM) via flavin modification, evidenced by spectral bleaching at 456 nm. Docking studies show enantiomer-agnostic binding, but pre-incubation reveals time-dependent inactivation .

Q. Methodological Considerations

- Contradictions in Structural Stability : this compound’s ring opens under protic conditions (e.g., EtOH recrystallization) but remains stable in aprotic solvents .

- Computational Modeling : MP2/6-31G* and (PU)MP4SDTQ methods predict isomerization pathways, validated against experimental dissociation thresholds .

- Data Interpretation : Conflicting receptor affinity data (e.g., higher 5-HT1A binding in cyclopropane derivatives) require cross-validation via functional assays (e.g., calcium flux) .

Properties

IUPAC Name |

cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJDQJBWANPRPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061099 | |

| Record name | Cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-30-0 | |

| Record name | Cyclopropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PR8XTH1X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.